molecular formula C9H9NOS B11801317 (3-Aminobenzo[b]thiophen-2-yl)methanol

(3-Aminobenzo[b]thiophen-2-yl)methanol

Cat. No.: B11801317
M. Wt: 179.24 g/mol
InChI Key: ZSWZLHDCTKSFGH-UHFFFAOYSA-N
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Description

(3-Aminobenzo[b]thiophen-2-yl)methanol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an amino group at the 3-position and a hydroxymethyl group at the 2-position of the benzothiophene ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[b]thiophen-2-yl)methanol can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, yielding the desired product in high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (3-Aminobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

(3-Aminobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Aminobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of tumor cell proliferation and metastasis .

Comparison with Similar Compounds

  • 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

Comparison: (3-Aminobenzo[b]thiophen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, it exhibits higher antibacterial activity and antioxidant capacity . Its unique structure also makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(3-amino-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C9H9NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5,10H2

InChI Key

ZSWZLHDCTKSFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CO)N

Origin of Product

United States

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